molecular formula C21H22N2O3 B5913961 N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B5913961
M. Wt: 350.4 g/mol
InChI Key: SUHCRFALJQHHDW-UHFFFAOYSA-N
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Description

N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a benzyl group, a butyl chain, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of an appropriate benzylamine with a quinoline derivative under controlled conditions. The reaction may proceed through intermediate steps involving the formation of amides and subsequent cyclization to form the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides and amines can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinoline ketones, while reduction of the quinoline ring can produce dihydroquinoline derivatives.

Scientific Research Applications

N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: Its unique properties may contribute to the development of new therapeutic agents for treating various diseases.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The quinoline core can bind to enzymes and receptors, modulating their activity. The benzyl and butyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxy group can form hydrogen bonds with target molecules, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives

Uniqueness

This compound stands out due to its specific combination of functional groups, which impart unique chemical reactivity and potential applications. The presence of the benzyl group enhances its lipophilicity, while the hydroxy group provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

N-benzyl-1-butyl-4-hydroxy-2-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-2-3-13-23-17-12-8-7-11-16(17)19(24)18(21(23)26)20(25)22-14-15-9-5-4-6-10-15/h4-12,24H,2-3,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHCRFALJQHHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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